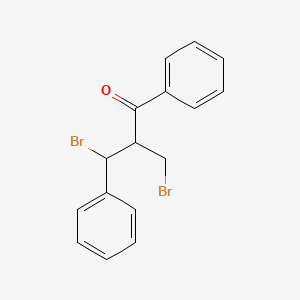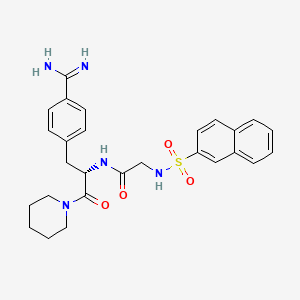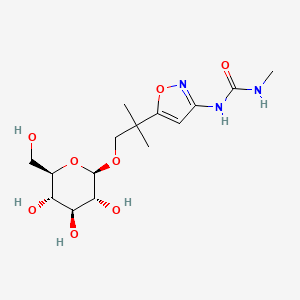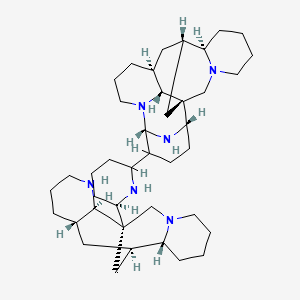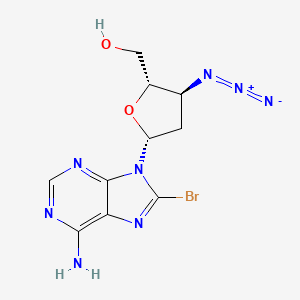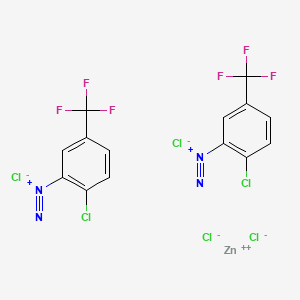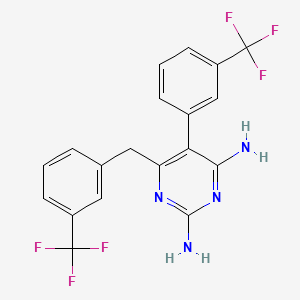
2,4-Pyrimidinediamine, 5-(3-(trifluoromethyl)phenyl)-6-((3-(trifluoromethyl)phenyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pyrimidinediamine, 5-(3-(trifluoromethyl)phenyl)-6-((3-(trifluoromethyl)phenyl)methyl)- is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3-(trifluoromethyl)phenyl)-6-((3-(trifluoromethyl)phenyl)methyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the trifluoromethyl-substituted pyrimidine with the appropriate benzyl derivatives using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the aromatic rings, potentially leading to the formation of dihydropyrimidines or reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrimidines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins.
Medicine
Medicinally, this compound and its derivatives are explored for their potential as therapeutic agents. They may exhibit activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
作用机制
The mechanism of action of 2,4-Pyrimidinediamine, 5-(3-(trifluoromethyl)phenyl)-6-((3-(trifluoromethyl)phenyl)methyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
2,4-Pyrimidinediamine, 5-phenyl-6-methyl-: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.
2,4-Pyrimidinediamine, 5-(4-methylphenyl)-6-(4-methylphenylmethyl)-: Contains methyl groups instead of trifluoromethyl groups, affecting its lipophilicity and reactivity.
2,4-Pyrimidinediamine, 5-(3-chlorophenyl)-6-(3-chlorophenylmethyl)-: Substitutes chlorine atoms for trifluoromethyl groups, altering its electronic properties and potential biological activity.
Uniqueness
The presence of trifluoromethyl groups in 2,4-Pyrimidinediamine, 5-(3-(trifluoromethyl)phenyl)-6-((3-(trifluoromethyl)phenyl)methyl)- imparts unique properties, such as increased lipophilicity, enhanced metabolic stability, and the ability to form strong interactions with biological targets. These features make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
1548-91-0 |
|---|---|
分子式 |
C19H14F6N4 |
分子量 |
412.3 g/mol |
IUPAC 名称 |
5-[3-(trifluoromethyl)phenyl]-6-[[3-(trifluoromethyl)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H14F6N4/c20-18(21,22)12-5-1-3-10(7-12)8-14-15(16(26)29-17(27)28-14)11-4-2-6-13(9-11)19(23,24)25/h1-7,9H,8H2,(H4,26,27,28,29) |
InChI 键 |
CQCYWCWYOWSXIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=C(C(=NC(=N2)N)N)C3=CC(=CC=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



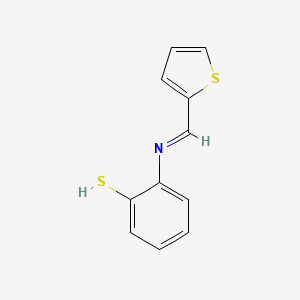

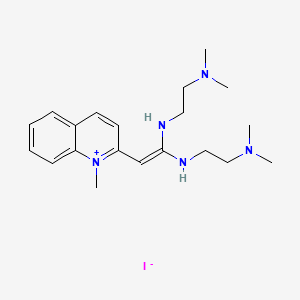
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)

